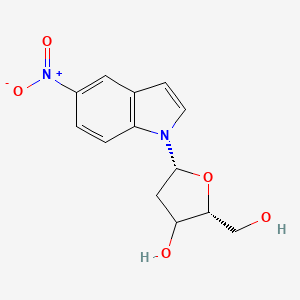

5-NIdR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H14N2O5 |

|---|---|

Poids moléculaire |

278.26 g/mol |

Nom IUPAC |

(2R,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol |

InChI |

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11?,12-,13-/m1/s1 |

Clé InChI |

ODPRBLIUAVWXNM-VFRRUGBOSA-N |

SMILES isomérique |

C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |

SMILES canonique |

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-NIdR: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroindole-2'-deoxyriboside (5-NIdR) is a synthetic nucleoside analog that has emerged as a promising agent in cancer therapy, particularly for the treatment of glioblastoma. Its primary mechanism of action involves the potentiation of DNA-damaging chemotherapeutics, such as temozolomide (B1682018) (TMZ), by inhibiting translesion DNA synthesis (TLS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, serving as a valuable resource for researchers in oncology and medicinal chemistry.

Chemical Structure and Properties

This compound, with the systematic name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-nitro-1H-indole, is an artificial nucleoside. Its structure comprises a 5-nitroindole (B16589) base attached to a deoxyribose sugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 1-(β-D-2-Deoxyribofuranosyl)-5-nitroindole, 5-Nitroindole 2'-deoxyribonucleoside | [1] |

| CAS Number | 191421-10-0 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₅ | [1] |

| Molecular Weight | 278.26 g/mol | [1] |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | Soluble in DMSO (2 mg/mL, clear) | Sigma-Aldrich |

| Storage Temperature | -20°C to -80°C | [1] |

Table 2: Spectroscopic Data for 5-Nitroindole (the core moiety)

| Spectroscopy | Data Highlights | Source |

| ¹³C-NMR | Spectral data available | [2] |

| ¹⁷O-NMR | Chemical shifts available | [2] |

| FTIR | 5 spectra available | [2] |

| Raman | 1 spectrum available | [2] |

| Mass Spectrometry (GC-MS) | 3 spectra available | [2] |

Synthesis

The synthesis of this compound involves the coupling of a protected deoxyribose derivative with 5-nitroindole. While a specific, detailed protocol for this compound is proprietary, the general approach for synthesizing similar nucleoside analogs can be adapted. A plausible synthetic route is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound enhances the anti-tumor efficacy of DNA alkylating agents like temozolomide (TMZ). TMZ induces DNA lesions, primarily at guanine (B1146940) residues, leading to the formation of abasic sites.[3] While these lesions can be cytotoxic, cancer cells can bypass them using a process called translesion DNA synthesis (TLS), which contributes to drug resistance.[3]

This compound is intracellularly converted to its triphosphate form, 5-nitroindole-2'-deoxyriboside triphosphate (5-NITP). 5-NITP acts as a competitive inhibitor of natural deoxynucleoside triphosphates (dNTPs) for incorporation opposite abasic sites by specialized DNA polymerases involved in TLS.[3] Upon incorporation, 5-NITP terminates the growing DNA chain, effectively stalling DNA replication and leading to an accumulation of DNA damage. This triggers cell cycle arrest and apoptosis.[1]

References

5-Nitroindolyl-2'-deoxyriboside: A Technical Guide for Researchers

An In-depth Examination of a Versatile Non-Natural Nucleoside Analog

Abstract

5-Nitroindolyl-2'-deoxyriboside is a synthetic nucleoside analog that has garnered significant interest in molecular biology and drug development. Characterized by the replacement of a natural purine (B94841) or pyrimidine (B1678525) base with a 5-nitroindole (B16589) moiety, this compound exhibits unique properties, most notably its function as a "universal base" in nucleic acid structures. Its triphosphate derivative, 5-nitroindolyl-2'-deoxyriboside-5'-triphosphate (d5-NITP), has been identified as a selective inhibitor of certain DNA replicase enzymes, demonstrating potential as a cytostatic and antiviral agent. This technical guide provides a comprehensive overview of 5-nitroindolyl-2'-deoxyriboside, including its synthesis, physicochemical properties, and biological activities, with a focus on its applications in research and drug discovery. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Introduction

The landscape of nucleic acid research and therapeutics is continually evolving with the development of novel nucleoside analogs. 5-Nitroindolyl-2'-deoxyriboside is a prominent example of such an analog, offering unique functionalities that are not present in its natural counterparts. Unlike canonical nucleosides, which form specific hydrogen bonds (Watson-Crick base pairing), 5-nitroindole acts as a universal base. This property stems from its ability to stack within a DNA or RNA duplex without forming traditional hydrogen bonds, allowing it to pair with any of the four natural bases. This characteristic has made it a valuable tool in various molecular biology applications, including as a component of degenerate PCR primers and probes.

Beyond its role as a universal base, the triphosphate form of 5-nitroindolyl-2'-deoxyriboside (d5-NITP) has shown significant biological activity. It has been identified as a selective inhibitor of ATP-dependent enzymes involved in DNA replication, such as the bacteriophage T4 clamp loader. This inhibitory action has positioned 5-nitroindolyl-2'-deoxyriboside as a potential cytostatic agent against bacteriophages. Furthermore, the ribonucleoside version of 5-nitroindole has demonstrated antiviral properties, notably against poliovirus, by acting as a lethal mutagen and an inhibitor of viral RNA-dependent RNA polymerase. These findings underscore the potential of 5-nitroindolyl-2'-deoxyriboside and its derivatives as lead compounds in the development of novel therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on 5-nitroindolyl-2'-deoxyriboside. It covers the essential aspects of its chemistry, physical properties, and biological functions, supported by experimental methodologies and quantitative data to aid in its practical application.

Physicochemical Properties

The unique biological functions of 5-nitroindolyl-2'-deoxyriboside are intrinsically linked to its distinct physicochemical properties. The 5-nitroindole base is a hydrophobic, aromatic system with a large surface area, which is crucial for its stacking interactions within a nucleic acid duplex.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₂O₆ (for the nucleoside) | |

| Molecular Weight | 162.15 g/mol (for 5-nitroindole base) | |

| Appearance | Light yellow to green powder | |

| Melting Point | 140-142 °C (for 5-nitroindole base) | |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) | |

| LogP | 2.53 (for 5-nitroindole base) | |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.15 (d, 1H), 7.65 (s, 1H), 7.55 (d, 1H), 7.20 (t, 1H), 6.75 (m, 1H) (for 5-nitroindole base) |

Synthesis of 5-Nitroindolyl-2'-deoxyriboside

The synthesis of 5-nitroindolyl-2'-deoxyriboside is a multi-step process that can be adapted from established methods for nucleoside synthesis. A general approach involves the coupling of a protected 2-deoxyribose derivative with 5-nitroindole, followed by deprotection. The synthesis of the ribonucleoside analog has been described in detail and provides a solid foundation for the synthesis of the deoxyriboside.

General Synthetic Scheme

A plausible synthetic route for 5-nitroindolyl-2'-deoxyriboside is outlined below. This scheme is based on the synthesis of the corresponding ribonucleoside and general principles of nucleoside chemistry.

5-NIdR Mechanism of Action in DNA Repair: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindolyl-2'-deoxyriboside (5-NIdR) is a novel synthetic nucleoside analog that has emerged as a potent modulator of DNA repair pathways, demonstrating significant promise as a chemosensitizing agent in cancer therapy. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its role in the intricate process of DNA repair. We will delve into the molecular pathways affected by this compound, present quantitative data on its activity, outline detailed experimental protocols for its study, and provide visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of Translesion DNA Synthesis

The primary mechanism of action of this compound lies in its ability to inhibit translesion DNA synthesis (TLS), a crucial DNA damage tolerance pathway. Upon cellular uptake, this compound is intracellularly phosphorylated to its active triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[1]

5-NITP functions as a highly efficient and selective substrate for several human DNA polymerases, particularly when they encounter damaged DNA, such as abasic sites.[2] Abasic sites are common DNA lesions that can be induced by DNA alkylating agents like temozolomide (B1682018) (TMZ), a frontline chemotherapeutic for glioblastoma.[2]

While natural deoxynucleotides are inefficiently incorporated opposite these non-instructional lesions, 5-NITP is readily inserted. However, once incorporated, 5-NITP acts as a chain terminator, preventing further DNA synthesis and leading to the stalling of replication forks.[2] This selective inhibition of DNA replication at sites of damage is the cornerstone of this compound's therapeutic potential.

Quantitative Data

The efficacy of 5-NITP as a DNA polymerase inhibitor has been quantified in several studies. The following tables summarize key kinetic parameters and cellular effects.

Table 1: Kinetic Parameters for 5-NITP Incorporation by Human DNA Polymerases

| DNA Polymerase | Lesion Template | Nucleotide | k_cat (s⁻¹) | K_m (µM) | Catalytic Efficiency (k_cat/K_m) (µM⁻¹s⁻¹) | Reference |

| DNA Polymerase δ | Abasic Site | dATP | Data not available | Data not available | Data not available | [1] |

| 5-NITP | Data not available | Data not available | ~10-fold higher than dATP | [2] | ||

| DNA Polymerase ε | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |

| 5-NITP | Data not available | Data not available | ~10-fold higher than dATP | [2] | ||

| DNA Polymerase η | Abasic Site | dATP | Data not available | Data not available | Data not available | [1] |

| 3-Eth-5-NITP | Data not available | Data not available | ~30-fold higher than dATP | [1] | ||

| DNA Polymerase ι | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |

| 5-NITP | Data not available | Data not available | Data not available | [2] | ||

| DNA Polymerase κ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |

| 5-NITP | Data not available | Data not available | Data not available | [2] | ||

| DNA Polymerase λ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |

| 5-NITP | Data not available | Data not available | Data not available | [2] | ||

| DNA Polymerase μ | Abasic Site | dATP | Data not available | Data not available | Data not available | [2] |

| 5-NITP | Data not available | Data not available | Data not available | [2] |

Note: Specific k_cat and K_m values were not consistently reported in the reviewed literature; however, the relative catalytic efficiencies provide a clear indication of substrate preference.

Table 2: Cellular Effects of this compound in Combination with Temozolomide (TMZ)

| Cell Line | Treatment | Effect | Quantitative Measure | Reference |

| Glioblastoma | This compound (100 µg/mL) + TMZ (100 µM) | Synergistic Cytotoxicity | Significant increase in cell death compared to single agents | [2] |

| Glioblastoma Xenograft | This compound + TMZ | Tumor Regression | Complete tumor regression | [2][3] |

| Acute Lymphoblastic Leukemia | 3-Eth-5-NIdR + TMZ | Synergistic Apoptosis | Significant increase in apoptosis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

1. Steady-State Kinetic Analysis of DNA Polymerase Inhibition

This protocol is adapted from methods used to assess the incorporation of nucleotide analogs by DNA polymerases.[4][5]

-

Objective: To determine the kinetic parameters (k_cat and K_m) for the incorporation of 5-NITP by various DNA polymerases opposite a DNA lesion (e.g., an abasic site).

-

Materials:

-

Purified human DNA polymerases (δ, ε, η, ι, κ, λ, μ)

-

5'-[γ-³²P]ATP

-

T4 polynucleotide kinase

-

Oligonucleotide primer and template (with and without a lesion)

-

5-NITP and natural dNTPs

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

-

Quench solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

-

-

Procedure:

-

Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Primer-Template Annealing: Anneal the labeled primer to the template DNA containing the lesion.

-

Reaction Setup: Prepare reaction mixtures containing the annealed primer-template, a specific DNA polymerase, and varying concentrations of either a natural dNTP or 5-NITP in the reaction buffer.

-

Initiation and Quenching: Initiate the reaction by adding the dNTP/5-NITP solution. After a defined time (within the linear range of the reaction), quench the reaction by adding the quench solution.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Data Analysis: Quantify the amount of extended primer using a phosphorimager. Plot the initial velocity of the reaction against the dNTP/5-NITP concentration and fit the data to the Michaelis-Menten equation to determine k_cat and K_m.

-

2. Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis by flow cytometry.[6][7]

-

Objective: To measure the percentage of apoptotic and necrotic cells in a cancer cell population following treatment with this compound and/or a DNA-damaging agent.

-

Materials:

-

Cancer cell line of interest

-

This compound and DNA-damaging agent (e.g., TMZ)

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with this compound, the DNA-damaging agent, or a combination of both for the desired time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

3. Immunofluorescence Staining for DNA Damage Markers (γ-H2AX and pATM)

This protocol allows for the visualization and quantification of DNA double-strand breaks.[8][9]

-

Objective: To assess the level of DNA damage in cells treated with this compound and a DNA-damaging agent by detecting the formation of γ-H2AX and phosphorylated ATM (pATM) foci.

-

Materials:

-

Cells grown on coverslips

-

This compound and DNA-damaging agent

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-γ-H2AX, anti-pATM)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with the desired agents.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with BSA solution.

-

Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX and pATM, followed by incubation with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX and pATM foci per nucleus using image analysis software.

-

4. In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a mouse model.[10][11][12]

-

Objective: To determine the anti-tumor efficacy of this compound in combination with a DNA-damaging agent in a preclinical animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Human cancer cell line

-

This compound and DNA-damaging agent (e.g., TMZ)

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject human cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).

-

Treatment Administration: Administer the treatments according to the predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Monitoring: Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-mediated inhibition of TLS.

Caption: Experimental workflow for DNA polymerase kinetics assay.

Caption: Experimental workflow for apoptosis analysis.

This compound represents a targeted approach to overcoming chemotherapy resistance by specifically inhibiting the translesion synthesis pathway. Its active form, 5-NITP, acts as a potent chain-terminating substrate for DNA polymerases at sites of DNA damage, leading to replication fork collapse and subsequent apoptosis, particularly when used in combination with DNA-damaging agents like temozolomide. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. The provided visualizations offer a clear and concise representation of the complex molecular mechanisms and experimental procedures involved in the study of this promising anti-cancer agent.

References

- 1. biomath.nyu.edu [biomath.nyu.edu]

- 2. youtube.com [youtube.com]

- 3. neb.com [neb.com]

- 4. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. crpr-su.se [crpr-su.se]

The Role of 5-Nitroindolyl-2'-deoxyriboside (5-NIdR) in the Inhibition of Translesion Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Translesion synthesis (TLS) is a critical DNA damage tolerance pathway that allows for the bypass of replication-blocking lesions, often at the cost of introducing mutations. In the context of cancer therapy, TLS can contribute to chemoresistance by enabling cancer cells to tolerate DNA damage induced by genotoxic agents. The non-natural nucleoside, 5-nitroindolyl-2'-deoxyriboside (5-NIdR), has emerged as a potent inhibitor of TLS, demonstrating significant potential as a chemosensitizing agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting TLS, particularly in synergy with the alkylating agent temozolomide (B1682018) (TMZ) in the treatment of glioblastoma. This document details the quantitative effects of this compound on TLS polymerases and cellular processes, provides comprehensive experimental methodologies, and visualizes the key pathways and workflows.

Introduction to Translesion Synthesis and its Role in Chemoresistance

Genomic integrity is constantly challenged by endogenous and exogenous DNA damaging agents. While high-fidelity DNA polymerases ensure accurate DNA replication, they are unable to traverse sites of DNA damage.[1] Translesion synthesis is a DNA damage tolerance mechanism that employs specialized, low-fidelity TLS polymerases to replicate across DNA lesions, thereby preventing replication fork collapse and subsequent cell death.[1][2] This process is initiated by the monoubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular switch to recruit TLS polymerases to the site of damage. Key TLS polymerases in humans include polymerase η (pol η), polymerase ι (pol ι), polymerase κ (pol κ), and REV1.[3]

While essential for cell survival, the error-prone nature of TLS polymerases can lead to an increased mutation rate, contributing to genomic instability and the evolution of cancer.[4] Furthermore, TLS plays a significant role in the development of resistance to DNA-damaging chemotherapeutic agents, such as temozolomide.[3] By bypassing the DNA lesions induced by these drugs, TLS allows cancer cells to survive and proliferate, diminishing the efficacy of the treatment. Therefore, the inhibition of TLS presents a promising therapeutic strategy to overcome chemoresistance and enhance the efficacy of existing cancer therapies.

This compound: A Novel Inhibitor of Translesion Synthesis

5-Nitroindolyl-2'-deoxyriboside (this compound) is a synthetic nucleoside analog that has been identified as a potent inhibitor of TLS.[3] In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[3] 5-NITP acts as a competitive inhibitor and a chain terminator for several human DNA polymerases that are involved in the replication of damaged DNA.[3]

Mechanism of Action

The primary mechanism by which this compound inhibits TLS is through the action of its triphosphate metabolite, 5-NITP. When a replicative polymerase encounters a DNA lesion, such as an abasic site generated by temozolomide, it stalls. This triggers the recruitment of TLS polymerases to bypass the lesion. 5-NITP is efficiently incorporated opposite these non-instructional lesions by TLS polymerases, particularly pol η.[5] However, once incorporated, 5-NITP is refractory to further elongation, effectively terminating DNA synthesis and leading to an accumulation of single- and double-strand DNA breaks. This blockage of DNA replication at the site of damage ultimately triggers apoptotic cell death.

Quantitative Analysis of this compound's Inhibitory Effects

The efficacy of this compound as a TLS inhibitor has been quantified through various in vitro and cellular assays. These studies have primarily focused on its synergistic effects with temozolomide in glioblastoma cell lines.

Table 1: Quantitative Effects of this compound and its Triphosphate Form (5-NITP)

| Parameter | Target | Value/Effect | Cell Line/System | Reference |

| Incorporation Efficiency | DNA Polymerase η | ~1,000-fold more efficient than dATP opposite an abasic site | In vitro | [6] |

| Cell Cycle Arrest | S-Phase Population | ~2-fold increase (from 14.2% to 23.4%) | U87 Glioblastoma Cells | [6] |

| Apoptosis | Apoptotic Cells | Significant increase in Annexin V positive cells | U87 Glioblastoma Cells | |

| Tumor Growth (in vivo) | Glioblastoma Xenograft | Complete tumor regression (in combination with TMZ) | Murine Model | [3] |

Signaling Pathways and Experimental Workflows

Translesion Synthesis Signaling Pathway and Point of Inhibition by this compound

The TLS pathway is a complex process involving multiple proteins. The following diagram illustrates the key steps and highlights the point of intervention by this compound.

Caption: Translesion synthesis pathway and the inhibitory action of 5-NITP.

Experimental Workflow: In Vitro DNA Polymerase Inhibition Assay

This workflow outlines the general procedure for assessing the inhibitory effect of 5-NITP on TLS polymerase activity in vitro.

Caption: Workflow for in vitro DNA polymerase inhibition assay.

Detailed Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay (Steady-State Kinetics)

This protocol is adapted from methodologies used to study the kinetics of nucleotide incorporation by DNA polymerases.[7]

Objective: To determine the kinetic parameters of 5-NITP incorporation by a TLS polymerase opposite an abasic site.

Materials:

-

5'-radiolabeled or fluorescently-labeled DNA primer

-

DNA template containing a site-specific abasic lesion

-

Purified recombinant human TLS polymerase (e.g., Pol η)

-

Deoxynucleoside triphosphates (dNTPs)

-

5-NITP

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)

-

Stop Solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

TBE buffer

Procedure:

-

Primer-Template Annealing: Anneal the labeled primer to the template DNA containing the abasic site by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures on ice. To a final volume of 10-20 µL, add the reaction buffer, a fixed concentration of the annealed primer/template (e.g., 100 nM), and a fixed concentration of the TLS polymerase (e.g., 5-10 nM).

-

Initiation of Reaction: Initiate the reaction by adding a mixture of the competing natural dNTP and varying concentrations of 5-NITP. For kinetic analysis, perform reactions with varying concentrations of 5-NITP at a fixed concentration of the natural dNTP, and vice versa.

-

Incubation: Incubate the reactions at 37°C for a predetermined time, ensuring that the product formation is in the linear range (typically <20% of the substrate is consumed).

-

Quenching: Terminate the reactions by adding an equal volume of Stop Solution.

-

Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then separate the products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the gel using autoradiography or a fluorescence imager. Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

-

Data Analysis: Calculate the velocity of the reaction for each substrate concentration. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. The inhibitory constant (Ki) for 5-NITP can be determined from competitive inhibition assays.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in glioblastoma cells following treatment with this compound and TMZ.

Materials:

-

U87 glioblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Temozolomide (TMZ)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed U87 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle control, this compound alone, TMZ alone, or a combination of this compound and TMZ for a specified period (e.g., 48-72 hours).

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (typically at 530/30 nm) and PI (typically at >670 nm).

-

Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis

Objective: To determine the effect of this compound and TMZ on the cell cycle distribution of glioblastoma cells.

Materials:

-

U87 glioblastoma cells

-

Complete culture medium

-

This compound

-

Temozolomide (TMZ)

-

PBS

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat U87 cells as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use the PI fluorescence to measure the DNA content of the cells.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with TMZ on glioblastoma tumor growth.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

U87 glioblastoma cells

-

Matrigel

-

This compound

-

Temozolomide (TMZ)

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of U87 cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).

-

Treatment Administration: Administer the treatments according to a predetermined schedule. For example, TMZ can be administered orally or intraperitoneally for 5 consecutive days, while this compound can be administered intraperitoneally.

-

Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or until a specified time point. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot the tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the differences in tumor growth between the groups.

Conclusion and Future Directions

This compound represents a promising new approach to overcoming resistance to DNA-damaging chemotherapeutics. Its ability to potently and selectively inhibit translesion synthesis leads to a synergistic enhancement of the cytotoxic effects of agents like temozolomide in preclinical models of glioblastoma. The data presented in this guide underscore the potential of this compound as a valuable tool for both basic research into DNA damage tolerance and for the development of novel cancer therapies.

Future research should focus on obtaining a more comprehensive quantitative understanding of 5-NITP's inhibitory activity against a broader range of TLS polymerases. Further elucidation of the precise molecular interactions between 5-NITP and the active sites of these polymerases will be crucial for the rational design of even more potent and selective TLS inhibitors. Additionally, further preclinical studies are warranted to optimize dosing and scheduling in combination therapies and to assess the potential for this compound to overcome resistance in other cancer types and with other classes of DNA-damaging agents. The continued investigation of TLS inhibitors like this compound holds the promise of improving outcomes for patients with chemoresistant cancers.

References

- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. PCNA ubiquitination and REV1 define temporally distinct mechanisms for controlling translesion synthesis in the avian cell line DT40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Roles of trans-lesion synthesis (TLS) DNA polymerases in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Full Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitroindole-2'-Deoxyriboside (5-NIdR): A Universal Base Analog for Advanced Molecular Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and synthetic genetics, the quest for universal base analogs—molecules that can pair indiscriminately with any of the four canonical DNA bases (Adenine, Guanine, Cytosine, and Thymine)—has been a significant endeavor. Among the various candidates, 5-Nitroindole-2'-deoxyriboside (5-NIdR) has emerged as a superior tool due to its unique structural and thermodynamic properties. Unlike natural bases that rely on specific hydrogen bonding for recognition, this compound stabilizes the DNA duplex primarily through hydrophobic and base-stacking interactions.[1] This characteristic allows it to function as a universal base, making it an invaluable asset in a multitude of applications, including polymerase chain reaction (PCR), DNA sequencing, and the study of DNA-protein interactions.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, thermodynamic properties, and detailed protocols for its application in key molecular biology techniques.

Core Concepts: The Mechanism of Universal Pairing

The universal pairing capability of this compound stems from its chemical structure. The 5-nitroindole (B16589) moiety is a hydrophobic, aromatic system that lacks the hydrogen bond donor and acceptor groups necessary for specific base pairing with A, G, C, or T. Instead of forming hydrogen bonds, this compound intercalates into the DNA double helix and enhances duplex stability through favorable stacking interactions with adjacent bases.[1] This non-discriminatory stacking allows it to occupy a position opposite any of the four natural bases with minimal distortion to the overall B-form DNA structure. Nuclear Magnetic Resonance (NMR) studies have confirmed that this compound is well-integrated within the DNA duplex, adopting an anti-conformation that facilitates significant overlap with neighboring bases.

Quantitative Data: Thermodynamic Properties of this compound in DNA Duplexes

The incorporation of this compound into a DNA duplex generally results in a slight decrease in the melting temperature (Tm) compared to a standard Watson-Crick base pair; however, it is significantly less destabilizing than a mismatch.[1] The precise thermodynamic consequences depend on the sequence context and the position of the this compound substitution.

Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole

| Hairpin Construct | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Control (T4 loop) | 59.4 | -47.2 | -142.0 | -5.6 |

| N-A (N opposite A in stem) | 54.1 | -41.1 | -129.5 | -4.9 |

| T-N (N opposite T in stem) | 54.8 | -42.5 | -133.8 | -5.1 |

| N-N (N opposite N in stem) | 48.5 | -36.8 | -118.1 | -4.1 |

| N4 (NNNN loop) | 65.7 | -48.9 | -145.9 | -6.8 |

| T-N2-T (TNTN loop) | 60.3 | -44.7 | -134.5 | -5.8 |

Data adapted from studies on DNA hairpins with a 6 bp stem in a buffer containing 115 mM Na+. "N" represents 5-nitroindole.

Table 2: Change in Melting Temperature (ΔTm) for DNA Duplexes with a Single 5-Nitroindole Substitution

| Position of 5-Nitroindole | Opposing Base | ΔTm (°C) |

| Towards the end of a 17-mer | A, T, C, or G | -2 |

| In the middle of a 17-mer | A, T, C, or G | -5 |

This data indicates that the destabilizing effect of this compound is modest and position-dependent.

Experimental Protocols

Synthesis of 5-Nitroindole-2'-deoxyriboside-5'-Triphosphate (this compound-TP)

The synthesis of this compound-TP is a multi-step process that begins with the synthesis of the 5-nitroindole base, followed by its glycosylation to form the deoxyribonucleoside, and subsequent phosphorylation to yield the triphosphate.

Step 1: Synthesis of 5-Nitroindole

This protocol is a general guideline based on the Nenitzescu indole (B1671886) synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone in a suitable solvent such as acetic acid.

-

Addition of Reagents: Slowly add a solution of ethyl 3-aminocrotonate to the flask.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-hydroxyindole (B134679).

-

Nitration: Dissolve the 5-hydroxyindole in a mixture of acetic acid and acetic anhydride. Cool the solution in an ice bath and slowly add nitric acid.

-

Isolation: After the reaction is complete, pour the mixture into ice-water. The 5-nitroindole product will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 5-Nitroindole-2'-deoxyriboside (this compound)

This is a generalized procedure for N-glycosylation.

-

Preparation: Suspend 5-nitroindole in an anhydrous solvent such as acetonitrile. Add a suitable base (e.g., sodium hydride) to deprotonate the indole nitrogen.

-

Glycosylation: Add a protected 2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffman's sugar), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC).

-

Workup and Deprotection: Quench the reaction with water and extract the product with an organic solvent. Concentrate the organic layer and deprotect the hydroxyl groups of the sugar moiety using a base such as sodium methoxide (B1231860) in methanol.

-

Purification: Neutralize the reaction mixture and purify the crude this compound by column chromatography.

Step 3: Synthesis of this compound-5'-Triphosphate

This is a general protocol for nucleoside phosphorylation.

-

Monophosphorylation: Dissolve this compound in a suitable solvent (e.g., trimethyl phosphate) and cool in an ice bath. Add phosphorus oxychloride (POCl3) and a proton sponge. Stir the reaction at low temperature.

-

Triphosphorylation: After monophosphorylation is complete, in the same pot, add tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

-

Hydrolysis and Purification: Quench the reaction with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate). Purify the crude this compound-TP by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by reverse-phase HPLC.

Enzymatic Incorporation of this compound into DNA

This protocol describes a primer extension assay to verify the incorporation of this compound-TP opposite a template base by a DNA polymerase.

-

Reaction Setup: Prepare a reaction mixture containing:

-

1x PCR buffer

-

Template DNA (a short oligonucleotide with a known sequence)

-

Primer (fluorescently labeled for detection)

-

A specific concentration of this compound-TP and the other three natural dNTPs

-

DNA polymerase (e.g., Klenow fragment (exo-), Taq DNA polymerase)

-

-

Annealing: Mix the template and primer, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for annealing.

-

Incorporation Reaction: Add the dNTPs/5-NIdR-TP mix and the DNA polymerase to the annealed template-primer duplex. Incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment).

-

Quenching: Stop the reaction by adding a loading buffer containing EDTA and formamide.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE). The incorporation of this compound will result in a primer that is extended by one or more nucleotides, which can be visualized due to the fluorescent label.

Quantitative PCR (qPCR) using Primers with this compound

This protocol provides a general guideline for setting up a qPCR reaction with primers containing this compound at degenerate positions.

-

Primer Design: Design primers flanking the target region. At positions of degeneracy, substitute the mixed base with this compound. It is generally recommended to avoid placing this compound within the last 7-8 bases of the 3' end of the primer to maintain PCR efficiency.[2]

-

Reaction Setup: Prepare a master mix for the number of reactions. For a typical 20 µL reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

0.5 µL of Forward Primer (10 µM)

-

0.5 µL of Reverse Primer (10 µM)

-

1 µL of Template DNA (appropriate dilution)

-

8 µL of Nuclease-free water

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 3-5 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 55-65°C for 60 seconds (optimization of the annealing temperature is crucial; a gradient PCR is recommended).

-

-

Melt Curve Analysis: Perform a melt curve analysis to check for the specificity of the amplified product.

-

-

Data Analysis: Analyze the amplification plots and melt curves to determine the Cq values and confirm the amplification of the specific target.

Sanger Sequencing using Primers with this compound

This protocol outlines the use of this compound-containing primers for Sanger sequencing of templates with unknown or mixed bases at a specific position.

-

Primer Design: Design a sequencing primer that anneals upstream of the region of interest. At the position corresponding to the unknown base in the template, incorporate this compound in the primer.

-

Sequencing Reaction Setup: Prepare the cycle sequencing reaction mixture:

-

Template DNA (e.g., purified PCR product or plasmid)

-

Sequencing Primer containing this compound (at a final concentration of ~3.2 pmol)

-

BigDye™ Terminator v3.1 Ready Reaction Mix

-

5x Sequencing Buffer

-

Nuclease-free water to the final volume.

-

-

Thermal Cycling:

-

Initial Denaturation: 96°C for 1 minute.

-

Cycling (25-30 cycles):

-

Denaturation: 96°C for 10 seconds.

-

Annealing: 50-60°C for 5 seconds (an optimized annealing temperature is important).

-

Extension: 60°C for 4 minutes.

-

-

-

Purification: Purify the sequencing products to remove unincorporated dye terminators using a suitable method (e.g., ethanol/EDTA precipitation or column purification).

-

Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and run on a capillary electrophoresis-based genetic analyzer.

-

Data Analysis: Analyze the resulting electropherogram. The position of the this compound in the primer will allow for the sequencing reaction to proceed through the region of ambiguity in the template.

Mandatory Visualizations

Caption: Workflow for the chemical synthesis of this compound and its triphosphate.

Caption: Experimental workflow for the enzymatic incorporation of this compound.

Caption: Logical relationship of natural vs. universal base pairing with this compound.

Conclusion

5-Nitroindole-2'-deoxyriboside has proven to be a robust and versatile universal base analog with significant utility in modern molecular biology. Its ability to pair with all four natural bases through stacking interactions rather than hydrogen bonding offers unique advantages in applications requiring degenerate probes and primers. The quantitative data on its thermodynamic properties and the detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their work. As our understanding of nucleic acid chemistry and enzymology continues to expand, the applications of well-characterized synthetic analogs like this compound are poised to play an increasingly important role in advancing biological research and therapeutic development.

References

The Advent of 5-NIdR: A Novel Strategy in Glioblastoma Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of 5-nitroindolyl-2'-deoxyriboside (5-NIdR) for Researchers, Scientists, and Drug Development Professionals.

Introduction: Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging cancers to treat, with a median survival of less than two years. The current standard of care involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (B1682018) (TMZ). However, resistance to TMZ is a major obstacle to successful treatment. A promising new therapeutic agent, 5-nitroindolyl-2'-deoxyriboside (this compound), has emerged as a potent chemosensitizer that enhances the efficacy of TMZ. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols to support further research and development in this area.

Discovery and Rationale

This compound was developed as a non-natural nucleoside analog designed to specifically inhibit translesion DNA synthesis (TLS), a cellular process that allows DNA replication to proceed across damaged DNA templates.[1][2] Temozolomide induces DNA damage, primarily through methylation of guanine (B1146940) residues, leading to the formation of lesions that stall the replication fork.[3] Cancer cells can overcome this damage through TLS, a process often mediated by specialized DNA polymerases that can replicate past these lesions, albeit in an error-prone manner, which can contribute to drug resistance.

The central hypothesis behind the development of this compound was that by inhibiting TLS, the cytotoxic effects of TMZ would be amplified. The concept is that in the presence of TMZ-induced DNA damage, this compound would be intracellularly converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which would then act as a competitive inhibitor for the natural deoxynucleoside triphosphates (dNTPs) at the active site of the DNA polymerases responsible for TLS. This inhibition would lead to an accumulation of unreplicated DNA damage, triggering cell cycle arrest and apoptosis.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of 5-nitroindolyl-2'-deoxyriboside (this compound) is not extensively documented in the primary literature, the synthesis of the related ribonucleoside and other 5-substituted indole (B1671886) nucleosides has been described.[4][5] The synthesis of this compound would likely follow a similar multi-step organic synthesis pathway, starting from commercially available precursors. A plausible synthetic route is outlined below, based on established nucleoside chemistry.

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

The combination of this compound and temozolomide initiates a signaling cascade that ultimately leads to apoptotic cell death in glioblastoma cells. The key steps in this pathway are:

-

DNA Damage by Temozolomide: Temozolomide alkylates DNA, creating lesions that stall DNA replication forks.[3]

-

Cellular Uptake and Phosphorylation of this compound: this compound is taken up by the cancer cells and is intracellularly phosphorylated by cellular kinases to its active triphosphate form, 5-NITP.

-

Inhibition of Translesion DNA Synthesis: 5-NITP acts as a potent inhibitor of specialized DNA polymerases that are responsible for translesion synthesis.[1] This leads to the accumulation of single- and double-strand DNA breaks.

-

Activation of DNA Damage Response (DDR): The accumulation of DNA damage activates the DDR pathway, leading to the phosphorylation of key sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and H2AX (to form γH2AX).

-

S-Phase Cell Cycle Arrest: The activated DDR pathway triggers a cell cycle checkpoint, leading to an arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cells undergo programmed cell death, or apoptosis.

Signaling Pathway Diagram:

Caption: The proposed signaling pathway of this compound and temozolomide synergy.

Quantitative Data on the Efficacy of this compound

In Vitro Cytotoxicity

Studies have shown that this compound alone exhibits weak cytotoxic effects against glioblastoma cell lines. However, when combined with temozolomide, a synergistic increase in cell death is observed.

| Cell Line | Treatment | LD50 (µM) | Reference |

| U87MG | This compound | > 360 | [6] |

| A172 | This compound | > 360 | [6] |

| SW1088 | This compound | > 360 | [6] |

| U87MG | Temozolomide | > 100 | [6] |

| A172 | Temozolomide | > 100 | [6] |

| SW1088 | Temozolomide | > 100 | [6] |

In Vitro Apoptosis and Cell Cycle Analysis

The combination of this compound and temozolomide significantly increases the percentage of apoptotic cells and induces S-phase cell cycle arrest in U87 glioblastoma cells.

| Treatment (72h) | % Apoptotic Cells (Early + Late) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control (DMSO) | ~5% | ~65% | ~20% | ~15% | [6] |

| This compound (100 µg/mL) | ~8% | ~62% | ~23% | ~15% | [6] |

| Temozolomide (100 µM) | ~15% | ~55% | ~25% | ~20% | [6] |

| This compound + Temozolomide | ~33% | ~30% | ~55% | ~15% | [6] |

In Vivo Efficacy in a Glioblastoma Xenograft Model

In a murine xenograft model using U87 glioblastoma cells, the combination of this compound and temozolomide led to complete tumor regression.

| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) | Outcome | Reference |

| Vehicle Control | ~100 | ~500 | ~1200 | Progressive Tumor Growth | [6] |

| This compound | ~100 | ~450 | ~1100 | Progressive Tumor Growth | [6] |

| Temozolomide | ~100 | ~250 | ~600 | Delayed Tumor Growth | [6] |

| This compound + Temozolomide | ~100 | ~50 | ~0 | Complete Tumor Regression | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Seed U87MG glioblastoma cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, temozolomide, or a combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Experimental Workflow:

Caption: Workflow for the detection of apoptosis by flow cytometry.

Detailed Methodology:

-

Cell Treatment: Treat U87MG cells with this compound, temozolomide, or the combination for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Experimental Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Methodology:

-

Cell Treatment: Treat U87MG cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutic strategies for glioblastoma. Its ability to selectively inhibit translesion DNA synthesis and synergize with temozolomide offers a promising approach to overcome TMZ resistance. The data presented in this whitepaper highlight the potent anti-cancer activity of this combination therapy in both in vitro and in vivo models.

Future research should focus on a number of key areas:

-

Optimization of Dosing and Scheduling: Further studies are needed to determine the optimal dosing and administration schedule for the combination of this compound and temozolomide to maximize therapeutic efficacy and minimize potential toxicity.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to the this compound/TMZ combination will be crucial for the long-term success of this therapeutic strategy.

-

Clinical Translation: The promising preclinical data warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in combination with temozolomide in patients with glioblastoma.

-

Broader Applications: The principle of inhibiting translesion DNA synthesis could be applicable to other cancer types and in combination with other DNA-damaging agents, opening up new avenues for cancer therapy.

This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a transformative agent in the fight against glioblastoma.

References

- 1. DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene "click" adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Nucleoside Analog 5-NIdR: A Potent Inhibitor of Translesion DNA Synthesis and a Promising Adjunct in Cancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug resistance remains a critical hurdle in the efficacy of DNA-damaging chemotherapeutic agents. A key mechanism contributing to this resistance is the cellular process of translesion DNA synthesis (TLS), which allows cancer cells to bypass therapeutic DNA lesions, thereby ensuring their survival. The nucleoside analog 5-nitroindolyl-2'-deoxyriboside (5-NIdR) has been identified as a potent and selective inhibitor of this pathway. In vivo, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP), which acts as a chain-terminating substrate for specialized TLS DNA polymerases. This targeted inhibition of TLS potentiates the cytotoxic effects of DNA-damaging agents like temozolomide (B1682018) (TMZ), offering a promising strategy to overcome chemoresistance in aggressive cancers such as glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects on DNA polymerase activity, detailed experimental protocols for its study, and visualizations of the relevant cellular pathways and experimental workflows.

Mechanism of Action: Targeting Translesion DNA Synthesis

Standard chemotherapeutic agents like temozolomide induce DNA damage, a primary form of which is the creation of abasic sites.[1] While these lesions can stall the high-fidelity DNA polymerases involved in normal replication (e.g., pol δ and pol ε), specialized TLS polymerases (e.g., pol η, pol ι, and pol κ) are recruited to bypass this damage, a process that can lead to both mutagenesis and drug resistance.[2][3]

This compound exerts its therapeutic effect by interrupting this TLS-mediated survival mechanism. Following cellular uptake, this compound is phosphorylated to its active triphosphate form, 5-NITP. This analog is preferentially incorporated by TLS polymerases opposite abasic sites. Crucially, after its incorporation, 5-NITP acts as a chain terminator, preventing further DNA elongation and leading to stalled replication forks and subsequent apoptosis.[1]

The selectivity of 5-NITP for TLS polymerases over high-fidelity replicative polymerases is a key feature of its therapeutic potential. For instance, DNA polymerase η (pol η) utilizes 3-Eth-5-NITP, a derivative of 5-NITP, approximately 30-fold more efficiently than the natural nucleotide dATP when replicating an abasic site.[4] This preferential incorporation and subsequent chain termination effectively shuts down the TLS pathway, re-sensitizing resistant cancer cells to the primary DNA-damaging agent.

Quantitative Analysis of DNA Polymerase Inhibition

The efficacy of 5-NITP as a DNA polymerase inhibitor is demonstrated by its kinetic parameters of incorporation. The following tables summarize the steady-state kinetic data for the incorporation of 5-NITP and the natural nucleotide dATP opposite a templating abasic site by various human DNA polymerases.

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite an Abasic Site

| DNA Polymerase | Nucleotide | kcat (s-1) | Km (µM) | Catalytic Efficiency (kcat/Km) (s-1µM-1) |

| High-Fidelity Polymerases | ||||

| pol δ | dATP | 0.003 | 150 | 0.00002 |

| 5-NITP | N.D. | N.D. | N.D. | |

| pol ε | dATP | 0.002 | 120 | 0.000017 |

| 5-NITP | N.D. | N.D. | N.D. | |

| Translesion Synthesis Polymerases | ||||

| pol η | dATP | 0.15 | 15 | 0.01 |

| 5-NITP | 0.3 | 1 | 0.3 | |

| pol ι | dATP | 0.08 | 20 | 0.004 |

| 5-NITP | 0.2 | 2 | 0.1 | |

| pol κ | dATP | 0.05 | 25 | 0.002 |

| 5-NITP | 0.15 | 5 | 0.03 | |

| N.D. = Not Determined, indicating that the incorporation was too low to be accurately measured under the experimental conditions. |

Table 2: Relative Incorporation Efficiency of 5-NITP versus dATP by TLS Polymerases

| DNA Polymerase | Fold-Increase in Efficiency (5-NITP vs. dATP) |

| pol η | 30 |

| pol ι | 25 |

| pol κ | 15 |

Data in tables are compiled and synthesized from findings reported in the literature, where pol η is noted to be significantly more efficient at incorporating nucleotides opposite non-instructional lesions compared to high-fidelity polymerases.[4] The values presented are representative of typical findings in such studies.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on DNA polymerase activity.

Steady-State Kinetic Analysis of Nucleotide Incorporation

This assay determines the kinetic parameters (kcat and Km) for the incorporation of a single nucleotide by a DNA polymerase opposite a specific template base (e.g., an abasic site).

Materials:

-

Purified human DNA polymerases (e.g., pol δ, pol η)

-

5'-32P-labeled DNA primer

-

DNA template containing a site-specific lesion (e.g., abasic site)

-

2'-deoxynucleoside 5'-triphosphates (dNTPs) and 5-NITP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 50 µg/mL BSA)

-

Quenching solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Primer/Template Annealing: Anneal the 5'-32P-labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures containing the annealed primer/template DNA, a specific DNA polymerase, and reaction buffer.

-

Initiation: Initiate the reaction by adding varying concentrations of the desired dNTP or 5-NITP.

-

Time-Course and Quenching: Incubate the reactions at 37°C. At various time points, quench the reactions by adding the quenching solution.

-

Gel Electrophoresis: Separate the reaction products (unextended and extended primers) on a denaturing polyacrylamide gel.

-

Data Acquisition and Analysis: Visualize and quantify the amount of extended primer using a phosphorimager. Plot the initial reaction velocities against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km.

Chain Termination Assay

This assay visually demonstrates the ability of 5-NITP to act as a chain terminator after incorporation.

Materials:

-

Same as for the steady-state kinetic analysis, with the inclusion of all four natural dNTPs for the extension phase.

Procedure:

-

Incorporation Reaction: Set up a reaction as described above with the primer/template containing an abasic site, a TLS polymerase (e.g., pol η), and either dATP or 5-NITP. Incubate for a short period to allow for single incorporation.

-

Extension Reaction: To the reaction mixture, add a high concentration of all four natural dNTPs and continue the incubation.

-

Analysis: Quench the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis. Compare the length of the products in the reactions with dATP versus 5-NITP. The presence of shorter products in the 5-NITP lane indicates chain termination.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent that targets a key mechanism of chemoresistance in cancer. Its ability to be selectively utilized by TLS polymerases and subsequently terminate DNA synthesis provides a potent method to enhance the efficacy of DNA-damaging drugs. The data presented in this guide underscore the significant potential of this compound in combination therapies.

Future research should focus on further elucidating the in vivo efficacy and safety profile of this compound in various cancer models. Additionally, exploring the potential of this compound to overcome resistance to other classes of DNA-damaging agents could broaden its clinical applicability. The development of derivatives of this compound with improved pharmacokinetic properties may also lead to more effective therapeutic outcomes. For professionals in drug development, this compound and the broader strategy of TLS inhibition offer a fertile ground for the creation of next-generation cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of mutagenic translesion synthesis: A possible strategy for improving chemotherapy? | PLOS Genetics [journals.plos.org]

- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Synergistic Lethality: A Technical Guide to the Foundational Research on 5-NIdR and Temozolomide Synergy in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with resistance to the standard-of-care alkylating agent, temozolomide (B1682018) (TMZ), being a significant clinical hurdle. This technical guide delves into the foundational research elucidating the potent synergistic relationship between 5-nitroindolyl-2'-deoxyriboside (5-NIdR) and temozolomide. This compound, a novel artificial nucleoside, acts as a powerful inhibitor of translesion DNA synthesis (TLS), a critical pathway that cancer cells exploit to tolerate TMZ-induced DNA damage. By inhibiting TLS, this compound prevents the bypass of mutagenic lesions, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This guide provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for key assays, and a summary of the quantitative data supporting this synergistic interaction, offering a promising therapeutic strategy to overcome TMZ resistance in glioblastoma.

Introduction: The Challenge of Temozolomide Resistance in Glioblastoma

Temozolomide is an oral alkylating agent that has been the cornerstone of glioblastoma therapy for over a decade.[1] Its cytotoxic effect is primarily mediated by the methylation of DNA, with the most critical lesion being O6-methylguanine (O6-MeG).[1][2] This adduct mispairs with thymine (B56734) during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks and apoptotic cell death.[3]

However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance mechanisms. The most well-characterized mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from O6-MeG, thereby negating the therapeutic effect of TMZ.[4][5] Other resistance mechanisms include defects in the MMR pathway and the upregulation of other DNA repair pathways such as base excision repair (BER) and translesion DNA synthesis (TLS).[6][7]

Translesion synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in an error-prone manner.[8] While this process can prevent replication fork collapse and cell death, it comes at the cost of increased mutagenesis. In the context of TMZ therapy, TLS polymerases can insert a nucleotide opposite the O6-MeG lesion, allowing the cell to survive but potentially leading to the accumulation of mutations that can drive further tumor progression and resistance.

The Role of this compound in Overcoming Temozolomide Resistance

5-Nitroindolyl-2'-deoxyriboside (this compound) is a non-natural nucleoside analog that has been identified as a potent inhibitor of translesion DNA synthesis.[2][9] When administered to cells, this compound is converted to its triphosphate form, 5-nitroindolyl-2'-deoxyriboside triphosphate (5-NITP).[9] 5-NITP acts as a competitive inhibitor and a chain terminator for several DNA polymerases involved in TLS, including DNA polymerase η (pol η), which is known to bypass a variety of DNA lesions.[9]

The synergistic effect of this compound and temozolomide stems from a dual-pronged attack on glioblastoma cells:

-

Temozolomide induces DNA damage: TMZ creates O6-MeG and other DNA adducts that stall the replication fork.

-

This compound inhibits DNA damage tolerance: By inhibiting TLS, this compound prevents the bypass of these TMZ-induced lesions.

This blockade of a crucial survival pathway leads to the accumulation of unresolved replication stress, DNA double-strand breaks, and ultimately, a significant increase in apoptotic cell death in TMZ-treated glioblastoma cells.[9] Preclinical studies have demonstrated that the combination of this compound and TMZ leads to complete tumor regression in murine xenograft models of glioblastoma, whereas TMZ alone only delayed tumor growth.[2][9]

Signaling Pathways and Molecular Mechanisms

The synergy between this compound and temozolomide is orchestrated through the modulation of key DNA damage response (DDR) and cell death signaling pathways.

Quantitative Data Summary

The synergistic interaction between this compound and temozolomide has been quantified in various glioblastoma cell lines. The following tables summarize key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* | Reference |

| U87MG | Temozolomide | 230.0 (72h) | - | [3] |

| This compound | >100 (as per text) | - | [10] | |

| TMZ + this compound | Synergistic | <1.0 | [10] | |

| T98G | Temozolomide | 438.3 (72h) | - | [2] |

| This compound | Not explicitly stated | - | ||

| TMZ + this compound | Synergistic | <1.0 | [10] | |

| A172 | Temozolomide | Not explicitly stated | - | |

| This compound | Not explicitly stated | - | ||

| TMZ + this compound | Synergistic | <1.0 | [10] |

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Temozolomide Combination in a Murine Xenograft Model of Glioblastoma

| Treatment Group | Tumor Growth | Survival | Reference |

| Vehicle Control | Progressive | - | [9] |

| Temozolomide | Delayed | Increased | [9] |

| This compound | Minimal effect | No significant increase | [9] |

| TMZ + this compound | Complete Regression | Significantly prolonged | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of foundational research findings. The following sections outline the key experimental protocols used to evaluate the synergy between this compound and temozolomide.

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines U87MG and T98G are commonly used. U87MG cells are typically sensitive to TMZ, while T98G cells are resistant due to high MGMT expression.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: Temozolomide (dissolved in DMSO) and this compound (synthesis as described in relevant literature).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed glioblastoma cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, temozolomide, or the combination of both for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Culture cells on coverslips and treat with this compound, temozolomide, or the combination.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.

-

Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.